molecular formula C20H17N3O3S3 B3297402 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide CAS No. 895447-17-3

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide

Cat. No.: B3297402
CAS No.: 895447-17-3
M. Wt: 443.6 g/mol
InChI Key: OLHPAOCOXHLPOF-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide is a complex organic compound that features a benzothiazole and thiazole moiety linked to a propanamide group

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been reported to exhibit antibacterial and anti-inflammatory properties, suggesting that they may target bacterial cells or inflammation-related proteins in the body.

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to changes in the biological functions of these targets . For instance, some benzothiazole derivatives have shown promising activity against Staphylococcus aureus, indicating their potential to inhibit bacterial growth .

Biochemical Pathways

Based on the reported antibacterial and anti-inflammatory activities of similar compounds , it can be inferred that this compound may influence pathways related to bacterial growth and inflammation.

Pharmacokinetics

An admet calculation for similar compounds has shown a favorable pharmacokinetic profile , suggesting that this compound may also have suitable ADME properties for therapeutic use.

Result of Action

Based on the reported activities of similar compounds , it can be inferred that this compound may lead to the inhibition of bacterial growth or reduction of inflammation at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazoles: Known for their diverse biological activities, including anti-cancer and antimicrobial properties.

    Benzoxazole derivatives: Similar in structure but with an oxygen atom in place of sulfur, used in various medicinal applications.

    1,2,3-triazoles: Often linked to benzothiazole or benzoxazole moieties, these compounds exhibit significant antibacterial and antifungal activities.

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide is unique due to its specific combination of benzothiazole and thiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S3/c1-13-6-8-14(9-7-13)29(25,26)11-10-18(24)23-20-22-16(12-27-20)19-21-15-4-2-3-5-17(15)28-19/h2-9,12H,10-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHPAOCOXHLPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide
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N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide
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N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide

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